1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride
Overview
Description
1H-Pyrrolo[2,3-c]pyridin-2(3H)-one is a chemical compound1. However, specific information about “1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride” is not readily available.
Synthesis Analysis
There are studies on the synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives23. However, specific synthesis methods for “1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride” are not readily available.
Molecular Structure Analysis
The molecular structure of 1H-Pyrrolo[2,3-c]pyridin-2(3H)-one can be found in chemical databases4. However, specific molecular structure analysis for “1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride” is not readily available.
Chemical Reactions Analysis
Specific chemical reactions involving “1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride” are not readily available.Scientific Research Applications
Synthesis and Characterization
1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride and its derivatives serve as key intermediates in the synthesis of complex molecules. For instance, 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one has been synthesized and characterized to study its reactivity, showing potential in non-linear optics due to its first hyperpolarizability. This compound demonstrates significant stability and charge transfer capabilities, highlighting its application in developing new materials with unique optical properties (Murthy et al., 2017).
Molecular Reactivity and Structure Analysis
Research into the reactivity and structural analysis of related heterocyclic compounds has advanced understanding of their properties and applications. Studies on the gas phase behavior of 3-hydroxypyridinium radicals and cations as models for hydrogen atom adducts to nitrogen heterocycles have contributed to the knowledge of molecular reactivity, stability, and dissociation pathways, offering insights into the development of new compounds with desired chemical properties (Wolken & Tureček, 1999).
Crystal Structure Elucidation
The elucidation of crystal structures of related compounds, like 4-Pyridylmethyl 1H-pyrrole-2-carboxylate, provides foundational knowledge for understanding the molecular arrangements and interactions that dictate the chemical and physical properties of these compounds. Such analyses are crucial for designing molecules with specific functions, including catalysis, drug design, and material science applications (Wang & Yin, 2007).
Luminescent Probes Development
Coordination polymers based on pyridine-2,6-dicarboxylic acid have been studied for their potential as selective luminescent probes. This research showcases the application of heterocyclic compounds in detecting specific metal ions, such as Zn2+, through significant changes in emission intensity, indicating their utility in analytical chemistry and environmental monitoring (Zhao et al., 2004).
Electronic Structure Analysis
Experimental charge density distribution studies, such as those conducted on 4-chloro-1H-pyrrolo[2,3-b]pyridine, reveal intricate details about the electronic structure, bonding, and intermolecular interactions. These findings provide a deeper understanding of the compound's stability and reactivity, which is essential for the development of new pharmaceuticals and materials with tailored properties (Hazra et al., 2012).
Safety And Hazards
The safety and hazards of related compounds can be found in chemical databases5. However, specific safety and hazard information for “1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride” is not readily available.
Future Directions
The development of 1H-Pyrrolo[2,3-b]pyridine derivatives targeting FGFR and JAK3 has been suggested to have development prospects23. However, specific future directions for “1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride” are not readily available.
Please consult with a professional in the field for more detailed and accurate information.
properties
IUPAC Name |
1,3-dihydropyrrolo[2,3-c]pyridin-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O.ClH/c10-7-3-5-1-2-8-4-6(5)9-7;/h1-2,4H,3H2,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGNEBJXEKPKRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=NC=C2)NC1=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620760 | |
Record name | 1,3-Dihydro-2H-pyrrolo[2,3-c]pyridin-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[2,3-c]pyridin-2(3H)-one hydrochloride | |
CAS RN |
295327-22-9 | |
Record name | 1,3-Dihydro-2H-pyrrolo[2,3-c]pyridin-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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